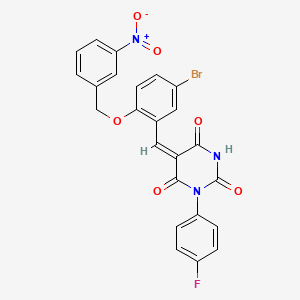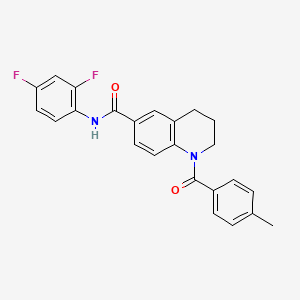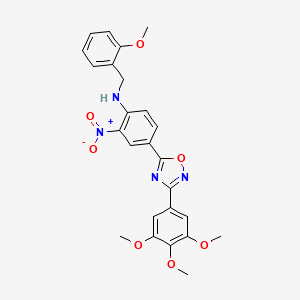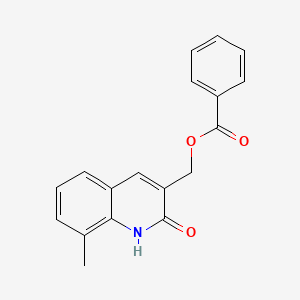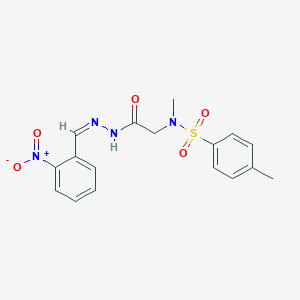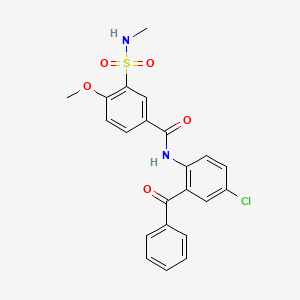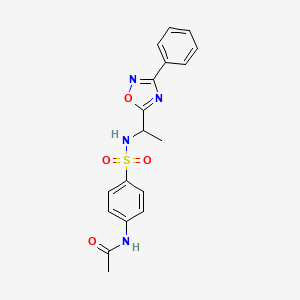
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as PESA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PESA is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide also inhibits the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, reduces the expression of COX-2 and iNOS, and induces apoptosis in cancer cells. In vivo studies have demonstrated that N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been reported to exhibit low toxicity and good pharmacokinetic properties. However, the limited availability of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide and its high cost may limit its use in lab experiments.
Zukünftige Richtungen
Several future directions for the research on N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can be identified. One potential direction is the development of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide-based therapeutics for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide and its potential targets. Further studies are also needed to evaluate the safety and efficacy of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide in clinical trials.
Synthesemethoden
The synthesis of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves the reaction of 4-aminobenzene sulfonamide with 1-(3-phenyl-1,2,4-oxadiazol-5-yl) ethyl chloride and subsequent reaction with acetic anhydride. The final product is obtained after purification by recrystallization. The yield of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is reported to be around 75%.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic effects. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been reported to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12(18-20-17(21-26-18)14-6-4-3-5-7-14)22-27(24,25)16-10-8-15(9-11-16)19-13(2)23/h3-12,22H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQCSMVSMGNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[1-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylsulfamoyl]-phenyl}-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



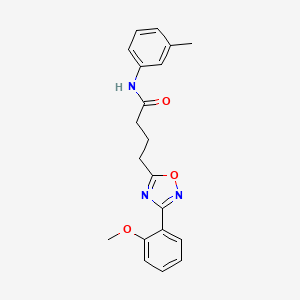
![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
